Voruciclib Exhibits Superior Selectivity for CDK9 Over Non-CDK Kinases Compared to Alvocidib (Flavopiridol)
Voruciclib demonstrates a more selective target profile than the first-generation CDK9 inhibitor alvocidib (flavopiridol). While alvocidib potently inhibits non-CDK kinases MAK and ICK, voruciclib shows weak activity against these targets, with Ki values greater than 250 nM . This selectivity is hypothesized to mitigate toxicities associated with flavopiridol in clinical settings [1].
| Evidence Dimension | Binding affinity (Ki) to non-CDK kinases |
|---|---|
| Target Compound Data | Ki > 250 nM for MAK and ICK |
| Comparator Or Baseline | Alvocidib (flavopiridol): potent inhibition of MAK and ICK (quantitative Ki not specified in source, but described as 'potent') |
| Quantified Difference | Voruciclib's Ki for MAK and ICK is >400-fold lower than its Ki for CDK9 (~0.6 nM) |
| Conditions | In vitro kinase activity assay |
Why This Matters
Procurement of voruciclib is justified for programs requiring a CDK9 inhibitor with a reduced liability for off-target kinase-mediated toxicities, a known limitation of first-generation compounds like alvocidib.
- [1] Luedtke DA, et al. Voruciclib, an Oral, Selective CDK9 Inhibitor, Enhances Cell Death Induced By the Bcl-2 Selective Inhibitor Venetoclax in Acute Myeloid Leukemia. Blood. 2018;132(Supplement 1):1361. View Source
